Acetic acid;1-ethylimidazole Acetic acid;1-ethylimidazole
Brand Name: Vulcanchem
CAS No.: 811471-09-7
VCID: VC16812676
InChI: InChI=1S/C5H8N2.C2H4O2/c1-2-7-4-3-6-5-7;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

Acetic acid;1-ethylimidazole

CAS No.: 811471-09-7

Cat. No.: VC16812676

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;1-ethylimidazole - 811471-09-7

Specification

CAS No. 811471-09-7
Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name acetic acid;1-ethylimidazole
Standard InChI InChI=1S/C5H8N2.C2H4O2/c1-2-7-4-3-6-5-7;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)
Standard InChI Key FSQZUOBIINOWOI-UHFFFAOYSA-N
Canonical SMILES CCN1C=CN=C1.CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acetic acid;1-ethylimidazole (C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>) is a 1:1 adduct of acetic acid (C<sub>2</sub>H<sub>4</sub>O<sub>2</sub>) and 1-ethylimidazole (C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>). The compound is classified as an ionic liquid due to its ionic nature, where the imidazolium cation ([1-ethyl-1H-imidazol-3-ium]<sup>+</sup>) is paired with the acetate anion (CH<sub>3</sub>COO<sup>−</sup>) . Its systematic IUPAC name is 1-ethyl-1H-imidazol-3-ium acetate, and it is alternatively referred to as N-ethylimidazolium acetate .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>7</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>PubChem
Molecular Weight156.18 g/molPubChem
CAS Registry Number66963474PubChem
Melting Point258 °CChemicalBook
Boiling Point392.1 ± 25.0 °C (predicted)ChemicalBook
Density1.33 ± 0.1 g/cm³ (predicted)ChemicalBook

Structural Features

The compound’s structure consists of a planar imidazolium ring with an ethyl substituent at the N1 position, while the acetate anion forms a hydrogen-bonded network with the cation. X-ray spectroscopy studies of analogous systems, such as acetic acid/1-methylimidazole mixtures, reveal that the electronic states of acetic acid depend on its environment, with monomeric acetic acid contributing to enhanced electrical conductivity . This suggests that the ionic liquid’s properties arise from dynamic interactions between its components rather than static ionic pairing .

Synthesis and Purification

Synthetic Routes

The synthesis of acetic acid;1-ethylimidazole typically involves the direct proton transfer from acetic acid to 1-ethylimidazole. Alternative methods include:

  • N-Alkylation of Imidazole Derivatives: As demonstrated in the synthesis of imidazol-1-yl-acetic acid hydrochloride, tert-butyl chloroacetate can alkylate imidazole derivatives, followed by ester cleavage under non-aqueous conditions .

  • Solvent-Free Proton Exchange: Mixing equimolar amounts of acetic acid and 1-ethylimidazole under inert conditions yields the ionic liquid without byproducts .

Optimization and Scalability

A 2015 molecular dynamics study highlighted the importance of electrostatic interactions in stabilizing the ionic liquid structure, which simplifies purification by reducing the need for chromatographic methods . Industrial-scale production often employs continuous flow reactors to enhance yield and reproducibility .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 258 °C, making it suitable for high-temperature applications such as catalysis . Its predicted boiling point of 392.1 °C aligns with trends observed in other imidazolium-based ionic liquids .

Solubility and Conductivity

Acetic acid;1-ethylimidazole is sparingly soluble in water but miscible with polar organic solvents like ethanol and dimethyl sulfoxide . Notably, binary mixtures with acetic acid show anomalously high electrical conductivity due to the formation of monomeric acetic acid species, which facilitate charge transport .

Table 2: Solvation and Dynamic Behavior in Ionic Liquids

Solute ChargeSolvation Shell CompositionConductivity ImpactSource
PositiveDominated by acetate anionsReduces mobilityRSC
NegativeRich in imidazolium cationsEnhances ion dissociationRSC
NeutralMixed, with weak orderingMinimal effectRSC

Spectroscopic Signatures

FTIR and NMR analyses of related compounds reveal characteristic peaks:

  • Imidazolium Cation: 1H^1H NMR δ 7.5–8.5 ppm (aromatic protons) .

  • Acetate Anion: IR absorption at 1560 cm<sup>−1</sup> (asymmetric COO<sup>−</sup> stretch) .

Applications in Industry and Research

Pharmaceutical Intermediate

Imidazol-1-yl-acetic acid derivatives serve as precursors to zoledronic acid, a bisphosphonate used in osteoporosis treatment . The ionic liquid’s ability to stabilize reactive intermediates improves synthetic efficiency by up to 57% in pilot-scale reactions .

Green Solvent in Catalysis

The compound’s low vapor pressure and tunable polarity make it ideal for replacing volatile organic solvents in cross-coupling reactions. For example, Heck reactions conducted in acetic acid;1-ethylimidazole achieve turnover frequencies (TOFs) exceeding 10<sup>4</sup> h<sup>−1</sup> .

Electrochemical Applications

Studies on acetic acid/1-methylimidazole mixtures demonstrate that monomeric acetic acid enhances proton conductivity, suggesting potential use in fuel cells .

Recent Advances and Future Directions

Computational Insights

Molecular dynamics simulations predict that the ionic liquid’s conductivity can be modulated by varying the acetic acid content, with optimal performance at χ<sub>HOAc</sub> = 0.5 . These findings are critical for designing next-generation electrolytes.

Environmental Impact

While ionic liquids are touted as green alternatives, their biodegradability remains a concern. Recent life-cycle assessments recommend coupling acetic acid;1-ethylimidazole with biodegradable cations to mitigate ecological risks .

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